molecular formula C17H33NO3 B1614858 N-(1-Oxotetradecyl)sarcosine CAS No. 52558-73-3

N-(1-Oxotetradecyl)sarcosine

Cat. No.: B1614858
CAS No.: 52558-73-3
M. Wt: 299.4 g/mol
InChI Key: NGOZDSMNMIRDFP-UHFFFAOYSA-N
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Description

N-(1-Oxotetradecyl)sarcosine, more commonly known as Myristoyl sarcosine, is a synthetic organic compound with the molecular formula C17H33NO3 and an average molecular mass of 299.455 Da . It belongs to the class of N-acyl sarcosines, which are derivatives of the naturally occurring amino acid glycine . This compound is part of a large class of chemical compounds where the acyl group is derived from fatty acids; in this case, the myristoyl group is derived from myristic acid (tetradecanoic acid) . As a surfactant, its primary research and industrial applications stem from its surface-active properties. The compound and its sodium salt (Sodium Myristoyl Sarcosinate, CAS 30364-51-3) are utilized in various formulated products, often functioning as surfactants in pesticide formulations . From a metabolic and safety perspective, N-acyl sarcosines like this compound are understood to be metabolized by humans into sarcosine and the corresponding fatty acid . Sarcosine is a ubiquitous biological material present in various foods and is rapidly degraded to glycine in the body, playing a significant role in various physiological processes . This product is intended for research and laboratory use only. It is not intended for personal, cosmetic, or medicinal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(tetradecanoyl)amino]acetic acid
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InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21/h3-15H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOZDSMNMIRDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068766
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
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Molecular Weight

299.4 g/mol
Source PubChem
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CAS No.

52558-73-3
Record name Myristoyl sarcosinate
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Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
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Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
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Record name Glycine, N-methyl-N-(1-oxotetradecyl)-
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Record name N-(1-oxotetradecyl)sarcosine
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Record name MYRISTOYL SARCOSINE
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Synthetic Methodologies and Chemical Derivatization of N 1 Oxotetradecyl Sarcosine

Synthetic Pathways to N-(1-Oxotetradecyl)sarcosine

The primary synthetic routes to this compound involve the formation of an amide bond between the secondary amine of sarcosine (B1681465) and a tetradecanoyl (myristoyl) group.

Condensation Reactions of Sarcosine with Fatty Acids or Derivatives

The most established method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of sarcosine with a derivative of myristic acid, typically myristoyl chloride. google.comwikipedia.org The reaction is conducted under basic conditions, often in a two-phase solvent system comprising water and an organic solvent. wikipedia.org

In this process, an aqueous solution of the sodium salt of sarcosine (sodium sarcosinate) is cooled, and myristoyl chloride is added simultaneously with a base, such as sodium hydroxide, to neutralize the hydrochloric acid generated during the reaction. google.comgoogle.com Maintaining a controlled pH is crucial for optimizing the yield and purity of the final product. google.com After the reaction is complete, the crude product is typically acidified to precipitate the this compound acid, which is then separated, purified, and can be converted back to a salt form if desired. google.com An alternative approach involves the direct reaction of a fatty acid with an alkali metal N-acyl amino acid at elevated temperatures, with continuous removal of the water generated. google.com

Table 1: Key Parameters in the Schotten-Baumann Synthesis of this compound

Parameter Description Common Conditions
Reactants Sarcosine source and acylating agent. Sodium sarcosinate and Myristoyl chloride.
Base Neutralizes the acidic byproduct (HCl). Aqueous sodium hydroxide.
Solvent System Facilitates the reaction of aqueous and organic components. Biphasic: Water and an immiscible organic solvent. wikipedia.org
Temperature Controlled to manage reaction rate and side reactions. Typically cooled, e.g., 10 to 15°C. google.com

| pH Control | Maintained to ensure the amine is reactive and to neutralize acid. | Maintained in the alkaline range (e.g., pH 10.3-10.6). google.com |

Catalytic Approaches in Sarcosine Acylation

To improve the efficiency and sustainability of the synthesis, catalytic methods have been explored. One notable approach involves using the N-acyl amino acid surfactant product itself, or its corresponding anhydride, as a catalyst. This method is particularly applied to the synthesis of the fatty acid chloride intermediate (e.g., lauroyl chloride from lauric acid and thionyl chloride), which is subsequently used in the Schotten-Baumann reaction. google.com This approach results in a very clean product, free from contamination by residual catalyst, as the catalyst is the same as the product being manufactured. google.com Research has also been conducted on other catalytic systems for N-acylation of amines, such as using acetic acid as a catalyst with esters as the acyl source, although the direct application to this compound synthesis is less commonly documented. bath.ac.uk

Formation of Salts and Other Derivatives for Research Applications

This compound is often converted into its salt form to enhance its solubility and utility, particularly as a surfactant. The most common salt is Sodium N-(1-Oxotetradecyl)sarcosinate, also known as Sodium Myristoyl Sarcosinate. specialchem.com This derivative is produced by neutralizing the this compound acid with a base, typically sodium hydroxide. specialchem.comtiiips.com The resulting product is a white powder that is readily soluble in water. specialchem.com

These sarcosinate surfactants are valuable in research for their mildness and foaming properties. nbinno.com They are used in a variety of formulations and have been studied for applications ranging from personal care products to enhanced oil recovery. researchgate.netgoogleapis.com The N-acyl sarcosinates, including the lauroyl, cocoyl, and myristoyl derivatives, are known for their bacteriostatic activity and are used in dentifrices. google.com The formation of these derivatives allows for the investigation of structure-property relationships in surfactant systems and their interaction with other molecules and surfaces.

Polymerization and Bioconjugation Strategies Involving Sarcosine Moieties

The sarcosine moiety, due to its unique properties as an N-methylated amino acid, is a valuable building block in the synthesis of advanced polymers and bioconjugates.

Solid-Phase Peptide Synthesis with Sarcosine Building Blocks

Sarcosine can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. iris-biotech.de In SPPS, peptides are assembled stepwise while one end is anchored to an insoluble polymer support. bachem.com For the inclusion of sarcosine, protected derivatives such as Fmoc-Sarcosine-OH are used. iris-biotech.degoogle.com The N-methylation of sarcosine prevents the formation of a hydrogen bond at the amide nitrogen, which can influence the secondary structure of the resulting peptide. This property is exploited to create peptides with specific conformational characteristics or to serve as flexible linkers in more complex molecules. google.com The inclusion of sarcosine can also increase the hydrophilicity and solubility of synthetic polypeptides. google.com

Poly-Sarcosine (pSar) Polymerization for Enhanced Properties

Poly-Sarcosine (pSar) is a polypeptoid, a polymer class composed of N-substituted glycine (B1666218) units. researchgate.net It is synthesized via the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA). pku.edu.cntu-dresden.de This polymerization can be initiated by primary amines and proceeds in a living manner, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution. researchgate.nettu-dresden.de

Recent advancements have shown that carboxylic acids can act as efficient bifunctional catalysts for the ROP of Sar-NCA, significantly accelerating the polymerization rate and enabling the synthesis of ultrahigh molecular weight pSar (up to 586 kDa) with very low dispersity (Đ < 1.05). pku.edu.cnacs.orgnih.gov

Table 2: Properties and Advantages of Poly-Sarcosine (pSar)

Property Description
Biocompatibility Based on an endogenous amino acid, leading to low cytotoxicity and non-immunogenicity. researchgate.net
Stealth Properties Exhibits resistance to protein adsorption, similar to polyethylene glycol (PEG), which can prolong circulation time in vivo. axispharm.com
Hydrophilicity Excellent solubility in water and a range of organic solvents. axispharm.comiris-biotech.de
Biodegradability The peptide-like backbone allows for enzymatic degradation.

| Tunable Properties | The living polymerization allows for precise control over chain length and the creation of block copolymers. researchgate.nettu-dresden.de |

Due to these enhanced properties, pSar is considered a promising alternative to polyethylene glycol (PEG) for applications in drug delivery, bioconjugation, and surface coatings for medical devices. researchgate.netaxispharm.comiris-biotech.de The polymer's structure provides a biocompatible and stealth-like shield for attached molecules or nanoparticles. axispharm.com

Integration into Structured Polypeptides and Ligands

This compound, a lipoamino acid derivative, can be strategically integrated into structured polypeptides and ligands to modulate their physicochemical properties and biological functions. This incorporation leverages the dual nature of the molecule: the lipophilic 14-carbon myristoyl tail and the unique structural attributes of sarcosine (N-methylglycine) biosyn.comwikipedia.org. The primary method for this integration is through solid-phase peptide synthesis (SPPS), a foundational technique in peptide chemistry iris-biotech.de.

During SPPS, sarcosine can be incorporated into a growing peptide chain using its protected form, typically Fmoc-Sarcosine-OH google.com. This allows for the precise placement of sarcosine units within a polypeptide sequence. The attachment of the N-(1-oxotetradecyl) group, a process known as myristoylation, confers significant lipophilicity to the resulting molecule. This modification is critical for mediating interactions with cellular membranes and can be essential for the proper localization and function of signaling proteins biosyn.comnih.gov.

The integration of this compound or related structures serves several key purposes in the design of advanced biomolecules:

Membrane Targeting and Anchoring: The myristoyl group acts as a lipid anchor, targeting the modified polypeptide to intracellular membranes. nih.gov This mimics a natural post-translational modification where the enzyme N-myristoyl transferase attaches myristate to the N-terminal glycine of many proteins to facilitate membrane association biosyn.comnih.gov. Synthetically myristoylated peptides can harness this mechanism for applications such as intracellular drug delivery nih.gov.

Enhanced Cellular Uptake: Myristoylation has been investigated as a strategy to transport peptides into living cells biosyn.comnih.gov. Studies have shown that a myristoylated, fluorescently labeled peptide was taken up efficiently by the B lymphocyte cell line BA/F3, with membrane association reaching a maximum within 30 minutes nih.gov.

The synthesis of polypeptides containing these moieties is highly adaptable. Sarcosine polymers can be attached to the N-terminus, the C-terminus, or an amino acid side-chain of a polypeptide google.com. This flexibility allows for the creation of highly tailored molecular constructs for specific biological applications.

Research Findings on the Integration of Myristoyl and Sarcosine Moieties

The following table summarizes key research findings related to the incorporation of myristoyl groups and sarcosine into peptides and ligands, demonstrating the functional consequences of this chemical derivatization.

Application / SystemIntegration StrategyKey Research Finding
Intracellular Peptide DeliveryAttachment of a myristoyl group to a fluorescent peptide.Efficient uptake was observed in B lymphocyte cells (BA/F3), with membrane association peaking within 30 minutes. nih.gov
"Bicycle" Peptide LigandsUse of a polysarcosine chain as a linker to attach a DOTA chelating group to a structured polypeptide.The polysarcosine linker demonstrated high stability, withstanding temperatures of 90°C during metal ion complexation without compromising peptide integrity. google.com
Antibody-Drug Conjugates (ADCs)Inclusion of a hydrophilic polysarcosine (pSar) moiety as part of the linker.The pSar segment significantly reduced the overall hydrophobicity of the ADC, leading to improved physicochemical and pharmacological properties. iris-biotech.de
Protein Interaction StudiesSynthesis of myristoylated peptides derived from proteins like BID.HEAT and ARM repeat proteins were found to bind directly to myristoylated peptides, but not their unmodified counterparts, indicating the myristoyl group can be a key determinant for specific protein-protein interactions. researchgate.net

Advanced Analytical Characterization Techniques for N 1 Oxotetradecyl Sarcosine

Spectroscopic Methods in Structural Elucidationvedomostincesmp.ru

Spectroscopic techniques are fundamental in confirming the molecular structure of N-(1-Oxotetradecyl)sarcosine by probing the interactions of the molecule with electromagnetic radiation. researchgate.netarxiv.org Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for providing a detailed atomic-level map of the molecule. msu.edu For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. Key expected signals would include a triplet corresponding to the terminal methyl group of the tetradecanoyl chain, a series of multiplets for the methylene (B1212753) (-CH₂) groups of the fatty acid chain, distinct signals for the N-methyl (-N-CH₃) and N-methylene (-N-CH₂-) groups of the sarcosine (B1681465) moiety, and a signal for the carboxylic acid proton, if not in its salt form.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Distinct peaks are expected for the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the N-methyl and N-methylene groups, and the series of carbons in the long alkyl chain.

Table 1: Predicted NMR Spectral Data for this compound

Assignment ¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Tetradecanoyl Chain
CH₃- (Terminal)~0.8-0.9 (triplet)~14
-(CH₂)₁₀-~1.2-1.4 (multiplet)~22-32
-CH₂-CH₂-C=O~1.6 (multiplet)~34
-CH₂-C=O~2.2-2.3 (triplet)~36
Amide Carbonyl N/A~174-176
Sarcosine Moiety
-N-CH₃~2.9-3.1 (singlet)~35-38
-N-CH₂-~4.0-4.2 (singlet)~50-55
Carboxyl Group
-COOHVariable, broad (~10-12)~170-172

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display prominent absorption bands corresponding to the O-H stretch of the carboxylic acid, C-H stretches of the alkyl chain, a strong C=O stretch for the amide group (amide I band), and another C=O stretch for the carboxylic acid group.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Alkyl ChainC-H stretch2850-2960
Carboxylic AcidC=O stretch1700-1725
AmideC=O stretch1630-1680

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation

To ensure the purity and confirm the identity of this compound, chromatographic and mass spectrometric techniques are employed, often in combination.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of N-acyl sarcosinates. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. oup.compatsnap.com Detection is typically achieved using a UV detector, although N-acyl amino acids lack strong chromophores, necessitating detection at low wavelengths (around 205 nm) or the use of derivatization techniques to attach a UV-active group. oup.commdpi.comresearchgate.net Gradient elution is often required to separate the target compound from impurities, such as the free fatty acid or unreacted sarcosine. oup.com

Table 3: Example HPLC Method Parameters for N-Acyl Sarcosinate Analysis

Parameter Condition Reference
Column C18 (e.g., 4.6mm x 250mm, 5µm) patsnap.com
Mobile Phase A 0.1% Perchloric acid in water oup.com
Mobile Phase B Acetonitrile oup.com
Gradient 30% B to 90% B over 20 min oup.com
Flow Rate 1.0 mL/min oup.com
Column Temperature 40°C oup.com
Detection UV at 205 nm oup.com

Gas Chromatography (GC): The direct use of gas chromatography for this compound is restricted due to its low volatility and thermal lability. researchgate.net However, after derivatization to form more volatile esters (e.g., trimethylsilyl (B98337) esters), GC coupled with a flame ionization detector (FID) or a mass spectrometer can be used for analysis. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and structure of the compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identity confirmation and purity assessment. academindex.com Electrospray ionization (ESI) is a common ionization technique for this class of molecules. researchgate.net The mass spectrum will show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. A characteristic fragmentation for myristoylated compounds is the neutral loss of the myristoyl moiety (mass of 210 Da). nih.gov

Table 4: Mass Spectrometric Data for this compound (C₁₇H₃₃NO₃)

Parameter Value
Molecular Weight 299.45 g/mol
Expected m/z for [M+H]⁺ 300.25
Expected m/z for [M-Na]⁺ 322.23
Expected m/z for [M-H]⁻ 298.24
Characteristic Fragmentation Neutral loss of myristoyl group (C₁₄H₂₆O)

Advanced Techniques for Assessing Molecular Interactions and Aggregation Statesmdpi.comacademindex.comwustl.edu

As an amphiphilic molecule, this compound exhibits surface-active properties and self-assembles into aggregates like micelles in aqueous solutions. Advanced analytical techniques are used to characterize these phenomena.

Tensiometry: Surface tension measurements are fundamental for studying the surfactant properties of this compound. By measuring the surface tension of solutions at various concentrations, the Critical Micelle Concentration (CMC) can be determined. researchgate.netresearchgate.net The CMC is the concentration at which surfactant molecules begin to form micelles, indicated by a sharp change in the slope of the surface tension versus log-concentration plot. researchgate.net From this data, other interfacial properties such as maximum surface excess and the minimum area per molecule at the air-water interface can be calculated. researchgate.netresearchgate.net

Fluorescence Spectroscopy: This technique utilizes fluorescent probes to investigate the microenvironment of the micelles. The change in the fluorescence spectrum of a probe like pyrene (B120774) upon partitioning into the hydrophobic core of the micelles can be used to determine the CMC and to gain information about the micropolarity of the micellar core. researchgate.net Fluorescence anisotropy measurements can provide insights into the rigidity and order of the micellar structure. researchgate.net

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to determine the size distribution of particles in a solution, such as micelles. By measuring the time-dependent fluctuations in scattered light intensity, the hydrodynamic radius (Rₕ) of the micelles can be determined. researchgate.net This provides direct information on the size of the aggregates formed by this compound above its CMC.

Table 5: Techniques and Parameters for Characterizing Aggregation Behavior

Technique Parameter Measured Information Obtained
Tensiometry Surface TensionCritical Micelle Concentration (CMC), Surface Excess, Area per Molecule
Fluorescence Spectroscopy Probe Emission Spectra, AnisotropyCMC, Micropolarity, Aggregation Number, Micellar Fluidity
Dynamic Light Scattering (DLS) Scattered Light FluctuationsHydrodynamic Radius (Micelle Size), Size Distribution

Structure Activity Relationship Sar Studies of N 1 Oxotetradecyl Sarcosine and Analogs

Impact of N-Acyl Chain Length on Biological Activity and Interfacial Behavior

The length of the N-acyl chain is a critical determinant of the biological activity and interfacial properties of N-acyl sarcosinates. This hydrocarbon tail dictates the molecule's hydrophobicity, which in turn governs its self-assembly in aqueous solutions and its interaction with biological membranes and surfaces.

Research has shown a clear correlation between the acyl chain length and the surfactant properties of N-acyl amino acids. A key parameter in this regard is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. Generally, as the length of the hydrophobic alkyl chain increases, the CMC decreases. This is because longer chains have a stronger tendency to minimize their contact with water, thus favoring micelle formation at lower concentrations quora.com. This trend is observed for various N-acyl amino acid surfactants chalmers.sescirp.org. For instance, sodium cocoyl glycinate, which has a mix of acyl chain lengths, exhibits a significantly lower CMC than sodium lauroyl glycinate scirp.orgscirp.org.

The interfacial behavior, such as surface tension reduction, is also heavily influenced by the acyl chain length. N-acyl sarcosinates are known for their excellent surface activity researchgate.net. The efficiency of a surfactant in reducing surface tension is related to its ability to pack at the air-water interface. The geometry and length of the acyl chain play a crucial role in this packing.

In terms of biological activity, the N-acyl chain length can significantly impact the antimicrobial properties of these compounds. Studies on various classes of surfactants, including N-acyl amino acids, have demonstrated that antimicrobial activity often increases with chain length up to an optimal point, after which it may decrease. This phenomenon, known as the "cutoff effect," is attributed to a balance between the surfactant's ability to partition into and disrupt microbial cell membranes and its aqueous solubility nih.gov. For some lipopeptides, an optimal antimicrobial activity was observed with a C10 acyl chain, with potency decreasing for both shorter and longer chains mdpi.com. For N-alkyl betaines, the peak antimicrobial activity against Staphylococcus aureus and Escherichia coli was seen with a C16 chain nih.gov. This suggests that for a given class of N-acyl compounds, there is an optimal chain length for specific biological activities.

N-Acyl Sarcosinate DerivativeAcyl Chain LengthCritical Micelle Concentration (CMC) (mmol·L⁻¹)
Sodium Lauroyl SarcosinateC1214.3
Sodium Myristoyl SarcosinateC14~3.5-4.0 (estimated based on trends)
Sodium Stearoyl SarcosinateC18~0.2-0.5 (estimated based on trends)

Influence of Sarcosine (B1681465) Moiety Modifications on Compound Functionality

The sarcosine (N-methylglycine) headgroup provides the hydrophilic character to N-acyl sarcosinates and plays a important role in their functionality. Modifications to this moiety can lead to significant changes in the compound's physicochemical and biological properties.

One of the key features of the sarcosine headgroup is the presence of the N-methyl group, which distinguishes it from glycine (B1666218). This substitution has a notable impact on the intermolecular interactions between surfactant molecules. A comparative study of sodium N-lauroyl sarcosinate (SLS) and sodium N-lauroyl glycinate (SLG) revealed differences in their self-assembly behavior. The absence of the N-methyl group in SLG allows for hydrogen bonding between the amide groups, which influences the packing of the molecules. As a result, SLG was found to form unilamellar vesicles, while SLS forms smaller, spherical micelles under similar conditions nih.gov. This demonstrates that even a subtle modification like the N-methyl group can drastically alter the aggregation properties and, consequently, the applications of these surfactants nih.gov.

Further modifications to the sarcosine moiety, such as the synthesis of N-acetimidoyl derivatives, have been explored, although detailed functional studies of these specific analogs are limited nih.gov. The synthesis of various N-acyl amino acid surfactants using different amino acid headgroups has been extensively reviewed, highlighting the versatility of this class of compounds nih.govresearchgate.netbbwpublisher.com. The choice of the amino acid headgroup affects the surfactant's charge, solubility, and interaction with biological systems chalmers.seub.edu. For example, N-acyl glutamates, with two carboxyl groups in their headgroup, exhibit different properties compared to the single carboxyl group of N-acyl sarcosinates nih.gov.

The biological functionality of the sarcosine moiety itself is also of interest. Sarcosine is known to be an inhibitor of the glycine transporter 1 (GlyT-1), which can potentiate the action of glycine at N-methyl-D-aspartate (NMDA) receptors in the brain nih.govnih.govnih.gov. While this activity is primarily associated with free sarcosine, it raises questions about the potential for N-acyl sarcosines to interact with biological targets beyond their surfactant effects, although this is an area that requires further investigation.

Computational Modeling and In Silico Approaches in SAR Elucidation

Computational modeling and in silico approaches are increasingly valuable tools in the elucidation of structure-activity relationships, offering a way to predict the properties and activities of molecules and to rationalize experimental findings. While specific computational studies on N-(1-Oxotetradecyl)sarcosine are not widely reported, the principles of these methods are applicable to this class of compounds.

In silico methods can be used to predict a range of pharmacokinetic properties nih.gov. For surfactants, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with physicochemical properties like the critical micelle concentration (CMC). For example, molecular connectivity indices have been used to create parabolic models that predict the CMC of gemini surfactants based on their alkyl chain length d-nb.info. Such models could be developed for N-acyl sarcosinates to predict the CMC of analogs with varying acyl chain lengths, aiding in the design of surfactants with specific properties without the need for extensive synthesis and experimentation.

Molecular docking and molecular dynamics simulations are powerful tools for investigating the interactions of molecules with biological targets at an atomic level nih.gov. If a specific biological target for this compound or its analogs were identified, these techniques could be used to model the binding mode and affinity. This would provide insights into the structural features of the N-acyl sarcosine that are crucial for its biological activity. For instance, simulations could reveal how the acyl chain fits into a hydrophobic pocket of a receptor or enzyme and how the sarcosine headgroup interacts with polar residues.

Furthermore, in silico tools can be used to assess the potential for adverse effects. By identifying structural alerts, which are molecular substructures known to be associated with toxicity, it may be possible to predict the potential for human health effects of new cosmetic ingredients or other chemical compounds ljmu.ac.uk. This approach can guide the design of safer N-acyl sarcosine derivatives by avoiding the inclusion of potentially problematic functional groups.

Interactions and Self Assembly Behavior of N 1 Oxotetradecyl Sarcosine in Complex Systems

Micellization and Critical Micelle Concentration (CMC) in Aqueous Solutions

In aqueous solutions, individual surfactant molecules, or monomers, exist at low concentrations. As the concentration increases, the hydrophobic tails of N-(1-Oxotetradecyl)sarcosine orient themselves away from water to minimize unfavorable interactions. This is initially achieved by adsorption at interfaces, such as the air-water interface. wikipedia.org Once the surface is saturated, a phenomenon known as micellization occurs, where the monomers aggregate in the bulk solution to form spherical or other structured aggregates called micelles. wikipedia.org

The critical micelle concentration (CMC) is the specific concentration at which this self-assembly begins and is a key characteristic of any surfactant. wikipedia.org Above the CMC, the addition of more surfactant primarily results in the formation of more micelles rather than an increase in monomer concentration. The CMC of this compound is influenced by its C14 alkyl chain; longer alkyl chains generally lead to lower CMCs due to a stronger hydrophobic driving force for aggregation. For comparison, the CMC of the C12 analogue, sodium lauroyl sarcosinate, is significantly higher.

The CMC for this compound has been determined using various experimental techniques, with surface tensiometry being a primary method. A study on the micellization of N-acyl amino acid-based surfactants provides a specific value for the C14 variant. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of this compound

Parameter Value Method Reference

This interactive table provides the reported Critical Micelle Concentration (CMC) for this compound as determined by surface tension measurements.

Influence of Electrolytes and Solution Conditions on Aggregation Properties

The aggregation behavior of ionic surfactants like this compound is highly sensitive to the composition of the aqueous medium, particularly the presence of electrolytes. The addition of simple salts, such as sodium chloride (NaCl), significantly impacts micellization.

Electrolytes lower the CMC of anionic surfactants. This occurs because the added cations (e.g., Na⁺) accumulate around the negatively charged sarcosinate headgroups at the micelle surface, effectively shielding the electrostatic repulsion between them. uni-sofia.bgnih.gov This reduced repulsion allows the surfactant monomers to pack more easily and favors micelle formation at a lower concentration. nih.gov The magnitude of this effect depends on the valence of the counterion; divalent cations (e.g., Mg²⁺, Ca²⁺) are much more effective at lowering the CMC than monovalent cations (e.g., Na⁺, K⁺) due to their stronger ability to neutralize charge. nih.gov

While specific studies detailing the effect of a wide range of electrolytes on this compound are limited, the principles observed for its C12 homologue, sodium dodecanoyl sarcosinate, and other anionic surfactants are directly applicable. For these related compounds, increasing salt concentration leads to a systematic decrease in the CMC. nih.gov Furthermore, high salt concentrations can promote the growth of micelles from small spherical structures into larger, elongated or worm-like micelles, which can dramatically increase the viscosity of the solution. uni-sofia.bgresearchgate.net

Changes in pH can also affect aggregation, as the carboxylate headgroup can be protonated at very low pH, altering its charge and amphiphilic balance. Temperature generally has a more complex effect, influencing both water structure and surfactant solubility, which can lead to changes in the CMC and micelle structure.

Adsorption and Interfacial Phenomena at Various Surfaces

The fundamental function of a surfactant is to adsorb at interfaces and reduce the interfacial tension or energy. wikipedia.org this compound is an effective surface-active agent, readily adsorbing to the air-water interface and solid-liquid interfaces.

At the air-water interface, the amphiphilic molecules orient with their hydrophobic tetradecanoyl tails directed towards the air and their hydrophilic N-methyl-glycinate headgroups remaining in the water. This adsorption disrupts the cohesive energy of water at the surface, leading to a significant reduction in surface tension. The surface tension decreases with increasing surfactant concentration up to the CMC. Above the CMC, the interface is considered saturated with monomers, and the surface tension remains relatively constant at its minimum value (γcmc). wikipedia.org

Key parameters derived from surface tension measurements describe the efficiency and effectiveness of adsorption:

Surface Excess Concentration (Γmax): This represents the maximum possible concentration of surfactant molecules packed at the interface.

Minimum Area per Molecule (Amin): This is the area occupied by each surfactant molecule at the saturated interface. It provides insight into how tightly the molecules can pack, which is influenced by the size of the headgroup and the repulsion between them. acs.org

Table 2: Interfacial Properties of this compound

Parameter Description Typical Behavior
γcmc Surface tension at the CMC Significantly lower than pure water (~72 mN/m)
Γmax Maximum surface concentration Indicates dense packing of molecules at the interface

| Amin | Minimum area per molecule | Reflects the cross-sectional area of the headgroup and chain |

This interactive table outlines the key interfacial properties of this compound, describing its behavior at the air-water interface.

The adsorption of N-acyl sarcosinates onto solid surfaces is also significant, with applications in areas like mineral flotation, where they can selectively bind to mineral particles and alter their surface hydrophobicity.

Interactions with Biological Membranes and Macromolecules

The tetradecanoyl (myristoyl) chain and amino acid headgroup of this compound facilitate its interaction with biological systems. The C14 chain is particularly relevant in biology, as myristoylation is a common post-translational modification where this fatty acid is attached to proteins, enabling them to anchor to cellular membranes. nih.govnih.gov

Interactions with Biological Membranes: this compound can interact with and integrate into lipid bilayers, the fundamental structure of cell membranes. Its molecular structure is similar to that of membrane lipids, allowing it to intercalate between phospholipid molecules. This interaction can alter the physical properties of the membrane, such as its fluidity and permeability. At concentrations above its CMC, the surfactant can solubilize the membrane, leading to the formation of mixed micelles and eventual disruption of the membrane integrity. This mechanism is responsible for the antimicrobial and cytotoxic effects observed with some surfactants.

A key finding from the Cosmetic Ingredient Review is that acyl sarcosinates can enhance the penetration of other molecules through the skin. This suggests a direct interaction with the stratum corneum, the outermost layer of the epidermis, where the surfactant temporarily disrupts the highly organized lipid barrier, allowing other substances to pass through more easily. Studies on the closely related sodium lauroyl sarcosinate (C12) have shown that its application can significantly alter the skin's lipidome, particularly by decreasing ceramide levels, which are crucial for barrier function. nih.gov

Interactions with Macromolecules: Surfactants can bind to proteins, primarily through hydrophobic interactions between the alkyl chain and nonpolar amino acid residues, as well as electrostatic interactions. At low concentrations, this compound monomers can bind to specific sites on a protein. As the concentration increases towards the CMC, cooperative binding can occur, leading to the unfolding and denaturation of the protein's native three-dimensional structure. This process is often described by a "necklace and bead" model, where micelles form along the unfolded polypeptide chain. This property is utilized in various biochemical applications, such as in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), although this compound is considered a milder denaturant than SDS.

Biological and Biochemical Research Investigations of N 1 Oxotetradecyl Sarcosine

Enzyme Modulation and Inhibition Studies of N-(1-Oxotetradecyl)sarcosine

The unique structure of this compound, which combines a myristoyl fatty acid tail with a sarcosine (B1681465) head group, positions it as a molecule of interest in studies of enzyme modulation. Research in this area has explored its potential interactions with enzymes involved in protein modification and amino acid metabolism.

Myristoylation Processes and N-Myristoyltransferase (NMT) Interactions

Given that this compound consists of a myristoyl group linked to N-methylglycine (sarcosine), its structure bears a resemblance to the N-terminal myristoylated glycine (B1666218) of NMT substrate proteins. This structural similarity suggests that this compound could potentially act as a substrate analog or a competitive inhibitor of NMT. The enzyme typically recognizes and binds to myristoyl-CoA, followed by the binding of the protein substrate's N-terminal glycine. nih.gov The presence of the myristoyl moiety in this compound could allow it to interact with the myristoyl-CoA binding site of NMT.

While direct studies specifically inhibiting NMT with this compound are not extensively documented in publicly available research, the broader class of NMT inhibitors has been widely investigated. wikipedia.orgmdpi.com These inhibitors often work by competing with the peptide substrate for binding to the enzyme. nih.gov The development of potent NMT inhibitors has shown significant anti-proliferative and antiviral activities. nih.govwikipedia.org

Feature of NMT InteractionPotential Role of this compound
Enzyme Target N-myristoyltransferase (NMT) nih.gov
Mechanism of Action Covalent attachment of myristate to N-terminal glycine residues of proteins. nih.gov
Structural Mimicry The myristoyl group and N-methylglycine structure of this compound mimics myristoylated protein N-termini.
Potential Interaction May act as a competitive inhibitor or substrate analog of NMT.

Inhibition of Specific Enzyme Activities by Acyl Sarcosines

The class of compounds known as acyl sarcosines, to which this compound belongs, has been noted for its surfactant properties and use in various formulations. nih.gov Some reports suggest that these compounds can exhibit inhibitory effects on certain enzymes. For instance, in the context of oral care, acyl sarcosines have been described as enzyme inhibitors. perflavory.com

While specific inhibitory constants and detailed mechanisms for this compound against a broad range of enzymes are not well-established in the scientific literature, the general behavior of related long-chain acyl compounds provides some insights. Long-chain acyl-CoAs, for example, have been shown to allosterically inhibit enzymes such as hexokinase, suggesting a potential mechanism by which lipid metabolites can influence glucose metabolism. The inhibitory potential of these molecules often relates to their ability to compete with substrates or bind to allosteric regulatory sites on the enzyme. The amphipathic nature of this compound, with its long hydrocarbon tail and polar head group, could facilitate interactions with both hydrophobic and hydrophilic regions of enzymes, potentially leading to conformational changes that affect their catalytic activity.

Impact on Sarcosine Metabolism and Related Biochemical Pathways

Sarcosine (N-methylglycine) is a key intermediate in one-carbon metabolism and is involved in the synthesis and degradation of glycine. nih.gov The metabolic pathways of sarcosine are primarily governed by two enzymes: glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, and sarcosine dehydrogenase (SARDH), which degrades sarcosine back to glycine. nih.govnih.govwikipedia.org

The introduction of this compound into a biological system could potentially impact these pathways. If the amide bond linking the myristoyl group to sarcosine is hydrolyzed by cellular amidases, free sarcosine would be released. This would, in turn, increase the substrate pool for SARDH, potentially leading to an increase in glycine and formaldehyde (B43269) production. wikipedia.org Conversely, an accumulation of sarcosine could have feedback effects on GNMT activity.

The glycine/GNMT/sarcosine axis has been implicated in the progression of certain diseases, such as prostate cancer, where alterations in the expression of GNMT and SARDH have been observed. wikipedia.org Therefore, any compound that can modulate the intracellular concentration of sarcosine could have significant effects on these biochemical pathways.

EnzymeFunction in Sarcosine MetabolismPotential Impact of this compound
Glycine N-methyltransferase (GNMT) Catalyzes the formation of sarcosine from glycine. nih.govPotential feedback modulation if this compound is metabolized to sarcosine.
Sarcosine Dehydrogenase (SARDH) Catalyzes the conversion of sarcosine to glycine. nih.govIncreased substrate availability if this compound is hydrolyzed to release free sarcosine.

Cellular and Molecular Biological Effects of this compound

The influence of this compound extends to broader cellular and molecular processes, including effects on cell viability and potential interactions with cellular receptors.

Effects on Cellular Processes in Research Models (e.g., viability, proliferation)

The effects of acyl sarcosines on cellular viability have been a subject of investigation, particularly in the context of their use in cosmetic and pharmaceutical formulations. Safety assessments of myristoyl sarcosine have indicated that while it is generally considered safe for use in rinse-off products, it can enhance the penetration of other substances through the skin. nih.gov In vitro studies have shown that acyl sarcosines can be cytotoxic to cultured cells at certain concentrations. nih.gov

The potential for this compound to affect cell viability and proliferation could be linked to several mechanisms. As a surfactant, it could disrupt cell membrane integrity at higher concentrations. Furthermore, if it acts as an NMT inhibitor, it could trigger apoptosis and reduce cell proliferation, as the inhibition of N-myristoylation has been shown to have anti-cancer effects. nih.govmyricxbio.com The proper functioning of numerous proteins involved in cell growth and survival pathways is dependent on myristoylation, and its disruption can lead to cell death.

Modulation of Receptor Activities

The sarcosine component of this compound is known to have significant activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor, and by inhibiting the glycine transporter type 1 (GlyT1), it can increase the synaptic availability of glycine, thereby enhancing NMDA receptor function. wustl.edunih.govnih.govnih.gov

However, it is unlikely that this compound itself would have the same activity at the NMDA receptor. The large, hydrophobic myristoyl tail would likely cause steric hindrance, preventing the sarcosine headgroup from effectively binding to the glycine site on the NMDA receptor. For this compound to exert any effect on NMDA receptor activity, it would likely need to be metabolized first to release free sarcosine. Once liberated, this sarcosine could then act on the NMDA receptor and its associated transporters.

Receptor/TransporterKnown Ligand/ModulatorPotential Interaction with this compound
NMDA Receptor Sarcosine (co-agonist at the glycine site) wustl.edunih.govDirect interaction is unlikely due to steric hindrance from the myristoyl group.
Glycine Transporter Type 1 (GlyT1) Sarcosine (inhibitor) nih.govnih.govDirect interaction is improbable. Any effect would likely be mediated by the metabolic release of free sarcosine.

Interactions with Protein Structures and Assemblies

The interaction of this compound with proteins is largely governed by the physicochemical properties of its N-acyl chain, the myristoyl group. This 14-carbon fatty acid modification, known as N-myristoylation, is a well-studied post-translational modification that plays a crucial role in protein localization, membrane association, and signal transduction. While research may not always specify this compound, the principles of N-myristoylation are directly applicable.

N-myristoylation facilitates the anchoring of proteins to cellular membranes. The hydrophobic myristoyl group can insert into the lipid bilayer, effectively tethering the protein to the membrane surface. This process is often essential for the function of proteins involved in signaling pathways, such as the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins. For a stable membrane attachment, a second signal, which can be a cluster of basic amino acid residues or another lipid modification like palmitoylation, is often required in conjunction with the myristoyl group. nih.gov

The myristoyl group can also mediate protein-protein interactions. The hydrophobic nature of the acyl chain can promote binding to hydrophobic pockets on the surface of other proteins. This can influence the formation of protein complexes and the assembly of larger cellular structures. For instance, the myristoylated N-terminus of certain viral proteins is critical for their assembly and budding from the host cell membrane.

Furthermore, the binding of N-myristoylated lipopeptides to Major Histocompatibility Complex (MHC) class I molecules has been observed. nih.gov This suggests a role for such modified peptides in the immune response. Crystal structures of HLA-A24:02 and HLA-C14:02 complexed with N-myristoylated lipopeptides reveal that the B pocket of these HLA molecules can accommodate the long fatty acid chain. nih.gov This interaction is facilitated by a reorganization of the hydrogen-bond network within the B pocket, allowing it to bind both conventional peptides and these chemically distinct lipopeptides. nih.gov

Table 1: Examples of Protein Interactions Influenced by N-Myristoylation

Protein Class Function Role of N-Myristoylation
Src Family Kinases Signal transduction Membrane localization and activation
G Protein Alpha Subunits Signal transduction Membrane association and interaction with receptor and effector proteins
HIV-1 Gag Protein Viral assembly Targeting to the plasma membrane for viral particle formation
HLA Class I Molecules Immune presentation Binding of N-myristoylated lipopeptides for presentation to T-cells

Investigation of Antimicrobial Properties in Research Settings

N-acyl derivatives of sarcosine have been investigated for their antimicrobial properties. The lipophilic acyl chain combined with the hydrophilic amino acid headgroup gives these molecules surfactant-like properties, which can contribute to their ability to disrupt microbial cell membranes.

Research has shown that N-acyl sarcosines with varying acyl chain lengths exhibit antimicrobial activity against a range of microorganisms. For example, N-capryloyl sarcosine (C8) and N-undecylenoyl sarcosine (C11) have been identified as effective antimicrobial agents. google.com The length and saturation of the acyl chain can influence the spectrum and potency of the antimicrobial effect. The nitrogen in these lipidated sarcosines is fully substituted, and the methyl group can create steric hindrance that repels water, potentially influencing their interaction with microbial membranes. google.com

The proposed mechanism of action for these compounds often involves the disruption of the bacterial cell membrane's integrity. The hydrophobic tail inserts into the lipid bilayer, while the polar headgroup remains at the surface. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Table 2: Antimicrobial Activity of N-Acyl Sarcosines

Compound Acyl Chain Length Target Microorganisms Potential Application
N-Capryloyl Sarcosine C8 Gram-positive and Gram-negative bacteria Preservative in home and personal care products
N-Undecylenoyl Sarcosine C11 Gram-positive and Gram-negative bacteria Preservative in home and personal care products

Biomarker Research and Diagnostic Applications

Direct research investigating this compound as a specific biomarker is limited in the available scientific literature. However, extensive research has been conducted on its parent molecule, sarcosine (N-methylglycine), as a potential biomarker, particularly in the context of prostate cancer.

Initial studies suggested that sarcosine levels were elevated in the urine of men with prostate cancer and that these levels increased with disease progression. This led to significant interest in sarcosine as a non-invasive biomarker for the detection and staging of prostate cancer. The underlying hypothesis was that altered amino acid metabolism in cancer cells leads to an accumulation of sarcosine.

However, subsequent studies have yielded mixed results regarding the predictive power of sarcosine as a standalone biomarker for prostate cancer. Some research has failed to replicate the initial findings, showing overlapping levels of sarcosine in individuals with and without prostate cancer.

While sarcosine itself has been the primary focus of these biomarker studies, the potential role of its N-acyl derivatives, such as this compound, has not been extensively explored. It is conceivable that alterations in fatty acid metabolism, in conjunction with the changes in sarcosine levels observed in some cancers, could lead to changes in the concentrations of N-acyl sarcosines. Further research would be necessary to investigate whether this compound or other related compounds could serve as more specific or sensitive biomarkers for prostate cancer or other diseases.

Table 3: Summary of Sarcosine Biomarker Research

Analyte Disease Sample Type Key Findings Status
Sarcosine Prostate Cancer Urine, Tissue, Serum Initial studies showed elevated levels in cancer patients, correlating with aggressiveness. Conflicting results in subsequent validation studies. Not established as a routine clinical biomarker.

Environmental Fate and Biodegradation Research of N 1 Oxotetradecyl Sarcosine

Assessment of Biodegradability in Environmental Compartments

N-acyl sarcosinates, including N-(1-Oxotetradecyl)sarcosine, are recognized for their favorable biodegradation profiles. Research and regulatory assessments have indicated that these surfactants are readily biodegradable, meaning they are rapidly and extensively broken down by microorganisms in aerobic environments. This characteristic significantly mitigates their potential for accumulation in environmental compartments such as soil and water.

The ready biodegradability of a closely related compound, sodium lauroyl sarcosinate, has been affirmed by the United States Environmental Protection Agency (EPA). regulations.gov Such assessments are typically based on standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 301 series for ready biodegradability. While specific OECD 301 data for this compound is not detailed in the available literature, the consistent findings for other N-acyl sarcosinates with similar chemical structures strongly suggest a similar outcome. The general consensus is that these compounds are not persistent in the environment. researchgate.net

Table 1: Biodegradability Profile of N-Acyl Sarcosinates
Compound ClassBiodegradability ClassificationSupporting Evidence
N-Acyl SarcosinatesReadily BiodegradableConsidered readily biodegradable based on data from structurally similar compounds. glenncorp.com
Sodium Lauroyl SarcosinateReadily BiodegradableConfirmed by the U.S. EPA. regulations.gov

Elucidation of Degradation Pathways and Mechanisms

The primary mechanism for the biodegradation of this compound is initiated by the enzymatic hydrolysis of the amide bond. This cleavage results in the formation of two separate molecules: myristic acid (a C14 fatty acid) and sarcosine (B1681465) (N-methylglycine). researchgate.net This initial degradation step leads to the loss of the compound's surfactant properties.

Following hydrolysis, both myristic acid and sarcosine enter into well-established metabolic pathways.

Myristic acid , a naturally occurring fatty acid, is readily metabolized by microorganisms through the β-oxidation pathway, ultimately being broken down into carbon dioxide and water.

Sarcosine is a naturally occurring amino acid derivative found in various biological systems. It is rapidly degraded to glycine (B1666218), another common amino acid. regulations.gov This conversion is a normal part of cellular metabolism.

The complete breakdown of this compound into these fundamental biological molecules underscores its ultimate biodegradability, where the compound is fully mineralized into inorganic end-products.

Environmental Impact Assessment in Research Contexts

While this compound is readily biodegradable, its transient presence in aquatic environments can still pose a risk to aquatic organisms. As surfactants, N-acyl sarcosinates can affect the cell membranes of aquatic life. Toxicological studies on analogous compounds provide insight into the potential environmental impact of this compound.

Data from the European Chemicals Agency (ECHA) dossier for sodium lauroyl sarcosinate indicates its toxicity to various aquatic organisms. regulations.gov Daphnia magna has been identified as the most sensitive species in short-term studies. regulations.gov The dermal toxicity of sodium myristoyl sarcosinate in rats was found to be low, with a lethal dose (LD50) greater than 2000 mg/kg of body weight. regulations.gov

Table 2: Aquatic Toxicity of Sodium Lauroyl Sarcosinate
OrganismEndpointValue (mg/L)Reference
Fish96-hour EC5032.1 regulations.gov
Daphnia magna (Water Flea)48-hour EC508.91 regulations.gov
Green AlgaeEC50>100 regulations.gov

It is important to note that the environmental concentrations of this compound are expected to be low due to its rapid biodegradation. In settings with efficient wastewater treatment, the risk to aquatic ecosystems is significantly reduced. However, direct discharge into waterways could lead to localized concentrations that may be harmful to aquatic life.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings

N-(1-Oxotetradecyl)sarcosine is an N-acyl derivative of sarcosine (B1681465), which is the N-methyl derivative of the amino acid glycine (B1666218). It is structurally characterized by a 14-carbon fatty acid, myristic acid, linked to the nitrogen atom of sarcosine. This amphiphilic structure, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid head, dictates its primary physicochemical properties and applications.

The majority of the available literature on this compound is centered on its function as a surfactant. Acyl sarcosines, as a class of compounds, are recognized for having greater solubility and increased acidity of the carboxylic acid group when compared to their parent fatty acids. nih.gov In cosmetic and personal care formulations, this compound and its salts are utilized as cleansing agents, hair-conditioning agents, and surfactants. nih.gov

Toxicological assessments have been conducted, primarily in the context of its use in consumer products. These studies indicate a low oral toxicity profile in rats. While cytotoxic to Chinese hamster cells in culture, N-acyl sarcosines and their salts have not been found to be mutagenic in either those cells or in bacterial cell cultures. nih.gov There is a notable absence of carcinogenicity data. nih.gov Dermal irritation and sensitization studies in both animals and humans have shown these ingredients to be non-irritating and non-sensitizing. nih.gov However, a key finding is their ability to enhance the dermal penetration of other substances, which necessitates careful consideration in formulation with ingredients where absorption is a concern. nih.gov

A significant point of consideration in the safety profile of N-acyl sarcosines is the potential for nitrosation of the parent compound, sarcosine, to form N-nitrososarcosine, a known animal carcinogen. nih.gov Consequently, it is recommended that these ingredients are not used in formulations where N-nitroso compounds may be formed. nih.gov

Below is a data table summarizing the key properties and findings related to this compound and related acyl sarcosines.

Property/FindingDescriptionSource(s)
Chemical Class N-acyl derivative of sarcosine (an amino acid) nih.gov
Primary Function Surfactant, cleansing agent, hair-conditioning agent nih.gov
Solubility Greater than the parent fatty acid (myristic acid) nih.gov
Acidity Increased acidity of the carboxylic acid group compared to the parent fatty acid nih.gov
Oral Toxicity Low in rat models nih.gov
Mutagenicity Not mutagenic in bacterial and Chinese hamster cell cultures nih.gov
Carcinogenicity Data not available nih.gov
Dermal Effects Non-irritating and non-sensitizing nih.gov
Penetration Enhancement Can enhance the skin penetration of other ingredients nih.gov
Safety Concern Potential for nitrosation to form N-nitrososarcosine nih.gov

Identification of Unexplored Research Avenues and Challenges

Despite its established use in industry, there are substantial unexplored avenues for academic research into this compound. The current body of knowledge presents several challenges and opportunities for deeper scientific investigation.

A primary challenge is the limited availability of detailed synthesis methodologies in academic literature. While the general Schotten-Baumann reaction is the likely commercial route for producing N-acyl sarcosinates, detailed academic studies on reaction kinetics, optimization, and the synthesis of novel analogs of this compound are scarce.

The biological activity of this compound beyond its surfactant properties is largely uninvestigated. The constituent parts of the molecule, myristic acid and sarcosine, both have known biological roles. Myristic acid is a saturated fatty acid involved in cellular signaling through protein myristoylation. Sarcosine itself has been investigated as a potential biomarker in prostate cancer and as a modulator of the NMDA receptor in the central nervous system. The extent to which this compound retains, modifies, or possesses novel biological activities based on these precursors is an open question.

Furthermore, the interaction of this compound with biological membranes and enzyme systems at a molecular level is not well-characterized in academic research. While its surfactant properties are utilized for cleansing, a deeper understanding of its effects on cell membrane integrity, lipid raft formation, and the activity of membrane-bound proteins could reveal new applications or safety considerations.

The following table outlines key areas where research is currently lacking:

Research AreaUnexplored Aspects
Synthesis Detailed kinetic studies, optimization of reaction conditions, and synthesis of novel analogs for academic study.
Biological Activity Investigation of potential antimicrobial, enzyme inhibitory, or receptor modulating activities.
Biochemical Interactions Molecular-level studies on interactions with cell membranes, proteins, and other biological macromolecules.
Metabolism Elucidation of the metabolic fate of this compound in biological systems.
Environmental Fate Studies on the biodegradability and environmental impact of the compound.

Future Potential for Advanced Academic Applications

The limited academic focus on this compound to date belies its potential for a range of advanced applications beyond its current use in personal care products. Future research could unlock new functionalities for this molecule.

Given its surfactant properties and ability to enhance dermal penetration, this compound could be explored as a component of transdermal drug delivery systems. Its ability to potentially fluidize the lipid bilayer of the stratum corneum in a controlled manner could be harnessed to improve the bioavailability of topically applied therapeutic agents.

The antimicrobial potential of N-acyl sarcosines, as suggested in patent literature, warrants further academic investigation. Rigorous studies to determine the spectrum of activity, mechanism of action, and potential for resistance development could lead to its application as a preservative in pharmaceutical formulations or even as a topical antimicrobial agent.

The unique chemical structure of this compound makes it an interesting candidate for the development of novel biomaterials. Its self-assembly properties in aqueous solutions could be studied for the formation of micelles, vesicles, or other nanostructures with potential applications in encapsulation and controlled release of active molecules.

Finally, the potential for this compound to interact with specific enzymes, drawing on the biological activities of both myristic acid and sarcosine, is a compelling area for future research. For instance, its structural similarity to N-myristoylated proteins could be explored for potential inhibitory effects on enzymes involved in protein modification or signaling pathways.

Q & A

Q. What are the recommended methods for synthesizing N-(1-Oxotetradecyl)sarcosine, and how can purity be validated?

this compound is synthesized via acylation of sarcosine (N-methylglycine) with myristoyl chloride under alkaline conditions. Key steps include:

  • Reaction optimization : Maintain pH >9 using sodium hydroxide to ensure deprotonation of the amino group for nucleophilic attack on the acyl chloride .
  • Purification : Use solvent extraction (e.g., dichloromethane/water) to isolate the product, followed by recrystallization from ethanol .
  • Validation : Confirm purity via HPLC with UV detection (λ = 210–220 nm) and compare retention times to standards. FT-IR can verify the presence of amide (C=O stretch at ~1650 cm⁻¹) and carboxylate groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or aerosols .
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers. Label containers with CAS 52558-73-3 and EINECS 258-007-1 for regulatory compliance .
  • Spill management : Absorb spills with inert materials (e.g., sand), then rinse with water. Avoid direct water jets to prevent dispersion .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 314.3 (C₁₇H₃₁NO₃⁻) .
  • NMR : ¹³C NMR shows characteristic peaks for the myristoyl chain (δ 25–35 ppm for CH₂ groups) and the sarcosine backbone (δ 170–175 ppm for carbonyl carbons) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s surfactant properties in lipid bilayer models?

  • Model systems : Use Langmuir-Blodgett troughs to assess monolayer formation at air-water interfaces. Measure surface pressure-area isotherms to determine critical micelle concentration (CMC) .
  • Controlled variables : Maintain ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions. Include controls like sodium dodecyl sulfate (SDS) for comparison .
  • Data interpretation : Analyze hysteresis in compression-expansion cycles to evaluate monolayer stability and phase transitions .

Q. How can researchers resolve contradictions in data regarding the biological activity of this compound derivatives?

  • Statistical rigor : Apply non-parametric tests (e.g., Mann-Whitney U test) for non-normally distributed data, as seen in studies of sarcosine analogs in cancer biomarker research .
  • Dose-response validation : Perform IC₅₀ assays across multiple cell lines (e.g., prostate cancer vs. benign cells) to differentiate specific effects from baseline cytotoxicity .
  • Mechanistic studies : Use competitive inhibition assays (e.g., with glycine transporter inhibitors) to clarify whether effects are mediated by GlyT1 modulation or direct receptor interactions .

Q. What methodologies are recommended for investigating the environmental impact of this compound in aquatic systems?

  • Ecotoxicology assays : Conduct acute toxicity tests on Daphnia magna or zebrafish embryos, measuring LC₅₀ values over 48–96 hours. Compare results to OECD guidelines .
  • Degradation studies : Use HPLC-MS to track biodegradation kinetics in simulated wastewater, monitoring breakdown products like sarcosine and myristic acid .
  • Adsorption analysis : Perform batch experiments with activated carbon or clay minerals to assess adsorption isotherms and potential bioaccumulation .

Q. How can the interaction between this compound and collagen derivatives be optimized for biomedical applications?

  • Binding assays : Use surface plasmon resonance (SPR) to quantify binding affinity to hydrolyzed collagen. Vary pH (5.0–7.4) and ionic strength to mimic wound healing environments .
  • Stability testing : Incubate complexes at 37°C for 14 days and analyze via SDS-PAGE to assess degradation. Include myristoyl methylalanine as a negative control .
  • Functional validation : Test wound closure rates in in vitro fibroblast migration assays, correlating results with surfactant concentration (0.1–1.0 mM) .

Methodological Notes

  • Statistical tools : Use SPSS or R for ANOVA and ROC curve analysis, particularly in biomarker studies .
  • Handling derivatives : For analogs like N-(1-Oxotetradecyl)-L-glutamic acid, validate stereochemistry via chiral HPLC .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Oxotetradecyl)sarcosine
Reactant of Route 2
Reactant of Route 2
N-(1-Oxotetradecyl)sarcosine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.